Biochemical Potency Against Wild-Type and Clinically Relevant Gatekeeper Mutant FGFR4
Fgfr4-IN-18 (8z) demonstrates potent inhibition against FGFR4 wild-type (WT) and two common gatekeeper mutants, V550L and V550M, with IC50 values of 16.3 nM, 12.6 nM, and 57.3 nM, respectively [1]. In contrast, the first-generation irreversible inhibitor BLU9931 exhibits an IC50 of 3 nM for FGFR4 WT but shows significantly reduced potency against the V550M gatekeeper mutant (IC50 > 1000 nM) [2]. This indicates that while BLU9931 is more potent against WT, Fgfr4-IN-18 maintains substantially better activity against the V550M resistance mutation, a critical differentiator for research in acquired resistance models.
WT: 16.3 nM vs 3 nM
V550L: 12.6 nM (8z only)
V550M: 57.3 nM vs >1000 nM
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50: 16.3 nM (WT), 12.6 nM (V550L), 57.3 nM (V550M) |
| Comparator Or Baseline | BLU9931: IC50 = 3 nM (WT), >1000 nM (V550M) |
| Quantified Difference | Fgfr4-IN-18 is ~17.5-fold more potent than BLU9931 against the V550M gatekeeper mutant. |
| Conditions | Biochemical kinase assay using recombinant FGFR4 kinase domains. |
Why This Matters
This differential potency against the V550M mutation makes Fgfr4-IN-18 a superior tool compound for studying resistance mechanisms in FGFR4-driven cancers, where BLU9931 would be ineffective.
- [1] Yang, F.; et al. Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity. J. Med. Chem. 2024, 67, 2667-2689. View Source
- [2] Hagel, M.; et al. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discov. 2015, 5, 424-437. View Source
